N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
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Overview
Description
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring and two 2-methylbenzyl groups attached to a methanamine backbone, forming a hydrochloride salt. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the alkylation of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and another equivalent of 2-methylbenzyl chloride to form the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl groups play a crucial role in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its application. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-1-(piperidin-2-yl)methanamine hydrochloride
- N,N-Bis(2-chlorobenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
- N,N-Bis(2-methoxybenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
Uniqueness
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is unique due to the presence of 2-methylbenzyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N-bis[(2-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-9-3-5-11-20(18)15-24(17-22-13-7-8-14-23-22)16-21-12-6-4-10-19(21)2;/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXFBRIUOOKHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC2CCCCN2)CC3=CC=CC=C3C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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